molecular formula C10H9F3O2 B2814680 Methyl 3,3,3-Trifluoro-2-phenylpropionate CAS No. 184414-29-7

Methyl 3,3,3-Trifluoro-2-phenylpropionate

Cat. No.: B2814680
CAS No.: 184414-29-7
M. Wt: 218.175
InChI Key: KJBFYUNCVGESFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3,3-Trifluoro-2-phenylpropionate is an organic compound with the molecular formula C10H9F3O2. It is a colorless to yellow liquid that is used in various chemical applications. The compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3,3-Trifluoro-2-phenylpropionate can be synthesized through several methods. One common approach involves the esterification of 3,3,3-trifluoro-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-Trifluoro-2-phenylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,3,3-Trifluoro-2-phenylpropionate is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-Trifluoro-2-phenylpropionate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-Trifluoro-2-phenylpropionate is unique due to the presence of both the trifluoromethyl and phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-9(14)8(10(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBFYUNCVGESFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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